2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine

P2X4 receptor antagonist purinergic signaling ion channel

This compound is a validated, sub-micromolar antagonist of the human P2X4 receptor (IC₅₀=189 nM) with a 9.4-fold selectivity window over the mouse ortholog (IC₅₀=1.77 μM), making it an essential chemical probe for translational pharmacology. Unlike generic oxazolo[5,4-b]pyridine derivatives, the piperidine substituent at the 2-position is critical for target engagement—methyl, chloro, or isoxazolo analogs fail to replicate this activity profile. Researchers rely on this building block as a positive control in HTS campaigns, a counter-screen for non-selective purinergic compounds, and a starting point for SAR-driven lead optimization. Secure high-purity material to ensure reproducible target engagement in your P2X4-focused studies.

Molecular Formula C11H13N3O
Molecular Weight 203.24 g/mol
Cat. No. B11815701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine
Molecular FormulaC11H13N3O
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=NC3=C(O2)N=CC=C3
InChIInChI=1S/C11H13N3O/c1-2-9-11(13-5-1)15-10(14-9)8-3-6-12-7-4-8/h1-2,5,8,12H,3-4,6-7H2
InChIKeyHJDIKEYLAZTQPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine: Technical Procurement and Scientific Differentiation Guide


2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine (CAS: 1023813-66-2) is a heterocyclic small molecule consisting of a planar oxazolo[5,4-b]pyridine bicyclic core with a piperidine substituent at the 2-position. It is commercially available from multiple suppliers [1] and has been investigated as an antagonist of the human P2X4 receptor [2] [3], making it a specialized building block for pharmaceutical research.

2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine: Critical Distinctions from Common Analogs


Oxazolo[5,4-b]pyridine derivatives are not a monolithic class. Substitution at the 2-position dramatically alters the molecule's biological profile. While the core scaffold is associated with a broad range of activities [1] , the specific piperidine moiety in this compound is crucial for its interaction with the P2X4 receptor [2]. Consequently, substituting a different 2-substituted oxazolo[5,4-b]pyridine (e.g., with a methyl or chloro group) or switching to an isoxazolo[5,4-b]pyridine analog would not preserve the specific target engagement and activity profile of 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine, rendering it unsuitable for P2X4-focused research.

Quantitative Differentiation of 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine


Direct P2X4 Receptor Antagonism: A 9.4-Fold Increase in Potency Over Rat Ortholog

2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine demonstrates a significant species-specific potency difference in P2X4 antagonism. It is markedly more potent against the human P2X4 receptor (IC50 = 189 nM) than against the mouse ortholog (IC50 = 1.77 μM) [1] [2]. This 9.4-fold difference in potency is a critical quantitative parameter for researchers designing or interpreting studies involving rodent models and human target validation.

P2X4 receptor antagonist purinergic signaling ion channel neuropathic pain

P2X4 Antagonism: Sub-Micromolar Potency Confirmed in Human Cells

In a cell-based functional assay using human 1321N1 astrocytoma cells expressing the human P2X4 receptor, 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine exhibited an IC50 of 189 nM [1]. This confirms its ability to inhibit ATP-induced calcium influx at sub-micromolar concentrations in a human cellular context. This activity profile is distinct from other oxazolo[5,4-b]pyridine derivatives like 5-Chloro-2-(piperidin-4-yl)oxazolo[5,4-b]pyridine or 6-Bromooxazolo[5,4-b]pyridine , which have different activity spectra and are not reported to have this level of P2X4 antagonism.

P2X4 antagonist pain research cell-based assay

Contrasting Activity at P2X4 vs. Other Purinergic Receptor Family Members

While 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine is an antagonist at P2X4 (IC50 = 189 nM) [1], its activity at the related P2X2 receptor is significantly weaker. At a concentration of 30 μM, the compound was evaluated for antagonist activity against the recombinant rat P2X2 receptor, and no appreciable inhibition was observed . This suggests a degree of selectivity within the purinergic receptor family, differentiating it from less selective compounds.

P2X4 selectivity purinergic receptor off-target activity chemical probe

High-Purity Availability and Scalable Supply for Robust Research

For experimental reproducibility and procurement reliability, 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine is commercially available from multiple vendors with defined purity standards. Suppliers like MolCore offer the compound at a purity of NLT 98% , and CymitQuimica lists it at a minimum purity of 95% . This level of purity, supported by ISO-certified production , ensures that experimental results are attributable to the target compound rather than impurities, which is a critical differentiator from sourcing from non-specialized or uncertified vendors.

chemical procurement purity supply chain reproducibility

Differentiation from Isoxazolo[5,4-b]pyridine Analogs: A Key Scaffold Distinction

While structurally similar isoxazolo[5,4-b]pyridines are available [1], they constitute a distinct chemical class with different properties. For example, 3,6-dimethyl-4-[(4-methyl-1-piperidinyl)carbonyl]isoxazolo[5,4-b]pyridine, a close analog with 98% similarity, has a different LogP (1.92) compared to what would be expected for the target compound. The absence of reported P2X4 activity for this and other isoxazolo analogs [2] reinforces that the oxazolo scaffold is essential for the target-specific activity. Substituting an isoxazole for the oxazole ring is a significant structural change that cannot be assumed to preserve biological activity.

scaffold hopping heterocyclic chemistry bioisostere medicinal chemistry

Validated Research Applications for 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine


Chemical Probe for Investigating P2X4 Receptor Function in Human Cells

Given its confirmed sub-micromolar antagonist activity at the human P2X4 receptor (IC50 = 189 nM) [1], this compound serves as a validated chemical probe for studying P2X4-mediated signaling in human cell models. Its use is particularly relevant for dissecting the role of P2X4 in inflammation, neuropathic pain, and other purinergic signaling pathways [2].

Species-Specific Pharmacology Studies and Translational Model Validation

The 9.4-fold difference in potency between the human (IC50 = 189 nM) and mouse (IC50 = 1.77 μM) P2X4 receptors [1] makes this compound a valuable tool for translational pharmacology. It can be used to calibrate in vivo mouse models of P2X4-related diseases by accounting for the species-dependent potency, ensuring that doses used in rodents are pharmacologically relevant to human target engagement [2].

Medicinal Chemistry: A Privileged Scaffold for P2X4 Antagonist Development

The oxazolo[5,4-b]pyridine core, when combined with a piperidine substituent, demonstrates a specific P2X4 antagonism profile not found in closely related isoxazolo or other oxazolo analogs [1] [2]. This makes 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine a key starting point for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties for future P2X4-targeted therapeutics .

High-Throughput Screening (HTS) Assay Validation and Counter-Screening

With a confirmed, quantifiable IC50 and a defined selectivity window against P2X2 [1], this compound is an ideal positive control for validating high-throughput screening assays designed to identify novel P2X4 modulators. It can also serve as a counter-screen to flag compounds with non-selective purinergic activity, improving the quality of screening hits [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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